methyl(S)-2-(1-(5-hydroxypentyl)-1H-indazole-3-carboxamido)-3,3-dimethylbutanoate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-fluoro ADB metabolite 2 involves several steps. The starting material is typically an indazole derivative, which undergoes a series of chemical reactions including fluorination, amidation, and esterification. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
In an industrial setting, the production of 5-fluoro ADB metabolite 2 is scaled up using large reactors and automated systems to control the reaction parameters. The process involves the same chemical reactions as in the laboratory synthesis but on a larger scale. Quality control measures are implemented to ensure the consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5-Fluoro ADB metabolite 2 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures, pressures, and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of 5-fluoro ADB metabolite 2 can lead to the formation of hydroxylated derivatives, while reduction can yield de-fluorinated products .
Scientific Research Applications
5-Fluoro ADB metabolite 2 has several scientific research applications, including:
Mechanism of Action
5-Fluoro ADB metabolite 2 exerts its effects by binding to and activating the cannabinoid receptors CB1 and CB2. This activation leads to the modulation of various signaling pathways, including those involved in pain perception, mood regulation, and immune response . The compound’s high affinity for these receptors contributes to its potent psychoactive effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 5-fluoro ADB metabolite 2 include:
ADB-PINACA: Another synthetic cannabinoid with a similar indazole-3-carboxamide structure.
5F-ADB-PINACA: A fluorinated derivative of ADB-PINACA with similar pharmacological properties.
5-Fluoro AMB: Another synthetic cannabinoid with a similar structure and effects.
Uniqueness
5-Fluoro ADB metabolite 2 is unique due to its specific fluorination at the pentyl chain, which enhances its binding affinity to the cannabinoid receptors and increases its potency . This structural modification distinguishes it from other synthetic cannabinoids and contributes to its distinct pharmacological profile .
Properties
Molecular Formula |
C20H29N3O4 |
---|---|
Molecular Weight |
375.5 g/mol |
IUPAC Name |
methyl (2S)-2-[[1-(5-hydroxypentyl)indazole-3-carbonyl]amino]-3,3-dimethylbutanoate |
InChI |
InChI=1S/C20H29N3O4/c1-20(2,3)17(19(26)27-4)21-18(25)16-14-10-6-7-11-15(14)23(22-16)12-8-5-9-13-24/h6-7,10-11,17,24H,5,8-9,12-13H2,1-4H3,(H,21,25)/t17-/m1/s1 |
InChI Key |
NSZKXPRDEZMVDK-QGZVFWFLSA-N |
Isomeric SMILES |
CC(C)(C)[C@@H](C(=O)OC)NC(=O)C1=NN(C2=CC=CC=C21)CCCCCO |
Canonical SMILES |
CC(C)(C)C(C(=O)OC)NC(=O)C1=NN(C2=CC=CC=C21)CCCCCO |
Origin of Product |
United States |
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